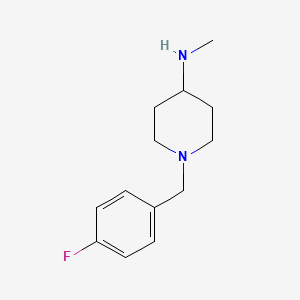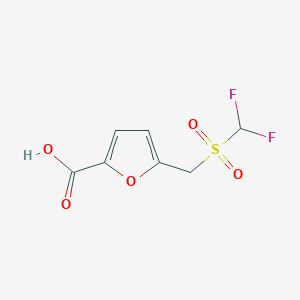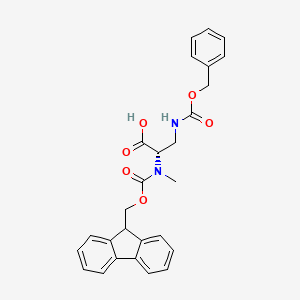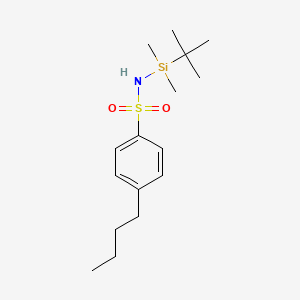
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a tert-butyldimethylsilyl group attached to the sulfonamide nitrogen. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and butylamine.
Formation of N-Butylbenzenesulfonamide: Benzenesulfonyl chloride reacts with butylamine in the presence of a base such as triethylamine to form N-butylbenzenesulfonamide.
Silylation: The N-butylbenzenesulfonamide is then reacted with tert-butyldimethylsilyl chloride in the presence of a base like imidazole to introduce the tert-butyldimethylsilyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The tert-butyldimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alkoxides.
Hydrolysis: Can be carried out using acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Yield various substituted sulfonamides.
Hydrolysis: Produces the corresponding alcohol and the parent sulfonamide.
Scientific Research Applications
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered.
N-(tert-Butyldimethylsilyl)benzenesulfonamide: Lacks the butyl group, affecting its reactivity and applications.
Uniqueness
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is unique due to the combination of the butyl and tert-butyldimethylsilyl groups. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, providing both steric protection and reactivity at specific sites.
Properties
Molecular Formula |
C16H29NO2SSi |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
4-butyl-N-[tert-butyl(dimethyl)silyl]benzenesulfonamide |
InChI |
InChI=1S/C16H29NO2SSi/c1-7-8-9-14-10-12-15(13-11-14)20(18,19)17-21(5,6)16(2,3)4/h10-13,17H,7-9H2,1-6H3 |
InChI Key |
NWEAHJWULDGPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


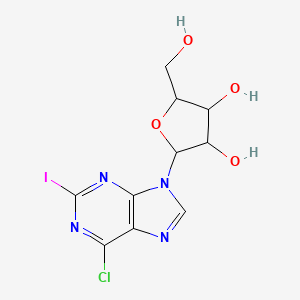
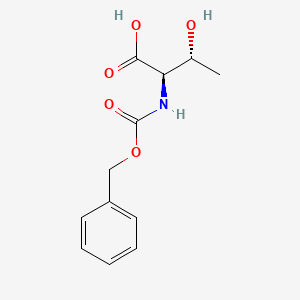
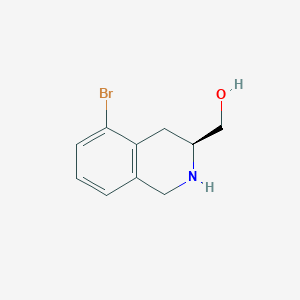
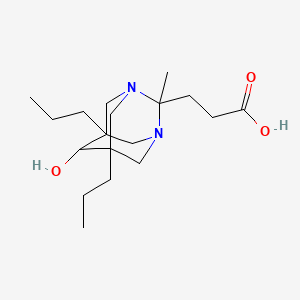
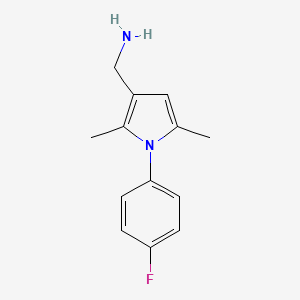
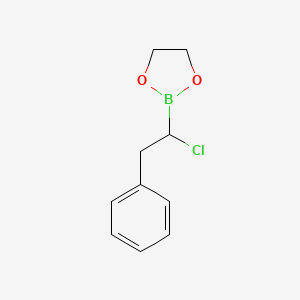
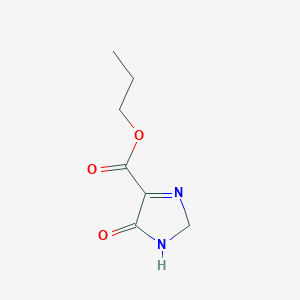

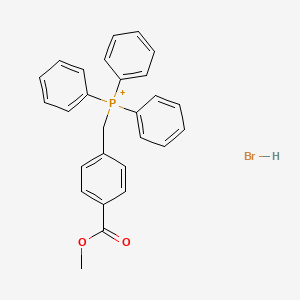
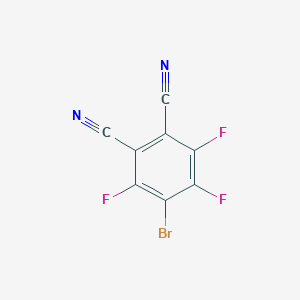
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
